molecular formula C31H27NO4 B2778367 Fmoc-MeBph-OH CAS No. 696615-48-2

Fmoc-MeBph-OH

Cat. No.: B2778367
CAS No.: 696615-48-2
M. Wt: 477.56
InChI Key: JBNGYVKVUQEQCI-LJAQVGFWSA-N
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Description

Fmoc-L-Bip-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-L-biphenylalanine) is a protected amino acid used in solid-phase peptide synthesis (SPPS). Its structure features a biphenylalanine side chain, providing enhanced hydrophobicity and π-π stacking capabilities, which are critical for designing peptides with specific tertiary structures or binding properties. The compound is identified by CAS No. 199110-64-0 and is restricted to pharmaceutical applications due to its role in synthesizing bioactive peptides . It is soluble in organic solvents like dimethylformamide (DMF) and N-methyl-pyrrolidone (NMP), typical for Fmoc-protected amino acids.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-32(29(30(33)34)19-21-15-17-23(18-16-21)22-9-3-2-4-10-22)31(35)36-20-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-18,28-29H,19-20H2,1H3,(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNGYVKVUQEQCI-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-MeBph-OH typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through several methods:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the step-by-step assembly of peptides on a solid support. The Fmoc group is used as a temporary protecting group for the amino terminus, and its removal is achieved using secondary amines such as piperidine .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions using secondary amines like piperidine.

    Coupling Reactions: Fmoc-MeBph-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-MeBph-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-MeBph-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of the amino acid, preventing unwanted side reactions during the synthesis process. The Fmoc group is removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Structural Features and Modifications

Compound Substituent/Modification Molecular Formula Key Structural Notes
Fmoc-L-Bip-OH Biphenylalanine C₃₀H₂₅NO₄ Bulky biphenyl group enhances hydrophobicity and steric bulk.
Fmoc-Phe(4-F)-OH Para-fluoro phenylalanine C₂₄H₂₀FNO₄ Fluorine introduces metabolic stability and moderate hydrophobicity.
Fmoc-Phe(4-CN)-OH Para-cyano phenylalanine C₂₅H₂₀N₂O₄ Cyano group acts as a hydrogen bond acceptor or click chemistry handle.
Fmoc-Phe(3,5-DiF)-OH 3,5-Difluoro phenylalanine C₂₄H₁₉F₂NO₄ Dual fluorine atoms increase hydrophobicity and electronic effects.
Fmoc-α-Me-L-Phe-OH Alpha-methyl phenylalanine C₂₃H₂₃NO₄ Methylation at α-carbon restricts backbone conformation.
Fmoc-D-Homophe-OH D-β-homophenylalanine C₂₄H₂₃NO₄ Extended side chain (additional CH₂) alters spatial positioning.

Physicochemical Properties

Property Fmoc-L-Bip-OH Fmoc-Phe(4-F)-OH Fmoc-Phe(4-CN)-OH
Molecular Weight 463.5 g/mol 405.4 g/mol 412.4 g/mol
Solubility DMF, NMP, DCM DMF, DMSO DMF, DMSO
Hydrophobicity High (logP ~6.2) Moderate (logP ~4.5) Moderate (logP ~3.8)

Research Findings and Challenges

Coupling Optimization

Studies on Fmoc-Arg(Pbf)-OH demonstrate that bulky residues require activators like HBTU/HOBt/DIEA and solvent optimization (e.g., NMP/DCM mixtures) to achieve >90% coupling efficiency . Similar strategies are recommended for Fmoc-L-Bip-OH.

Purity and Analysis

Reverse-phase HPLC methods, as validated for Fmoc-His(Trt)-OH , are critical for assessing enantiomeric purity in these compounds. For example, Fmoc-D-Homophe-OH requires chiral columns to resolve D/L isomers .

Stability Considerations

Unlike residues requiring side-chain protection (e.g., Fmoc-Arg(Pbf)-OH ), Fmoc-L-Bip-OH’s biphenyl group is inherently stable under standard Fmoc cleavage conditions (20% piperidine in DMF).

Biological Activity

Fmoc-MeBph-OH (Fluorenylmethyloxycarbonyl-4-methylphenylalanine) is a compound that has garnered attention in the field of peptide synthesis and biological research. This article provides a comprehensive overview of its biological activities, synthesis methodologies, and relevant research findings.

Overview of this compound

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino group during peptide synthesis, allowing for the selective coupling of amino acids. The incorporation of a methyl group on the phenyl ring enhances the hydrophobicity and stability of peptides synthesized with this amino acid.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Peptide Stability : The incorporation of this compound into peptides has been shown to enhance their stability against enzymatic degradation. This is particularly important for therapeutic peptides that require prolonged circulation times in vivo.
  • Receptor Binding Affinity : Studies have demonstrated that peptides containing this compound exhibit altered binding affinities to various receptors. For instance, modifications in the peptide sequence can lead to increased selectivity for specific opioid receptors, which is crucial for developing analgesics with fewer side effects.
  • Biological Assays : this compound containing peptides have been evaluated in various biological assays, including:
    • Cytotoxicity Tests : Assessing the impact on cancer cell lines.
    • Antimicrobial Activity : Evaluating effectiveness against bacterial strains.

Synthesis Methods

This compound can be synthesized using solid-phase synthesis techniques, which typically involve the following steps:

  • Resin Preparation : The resin is functionalized to allow for the attachment of the first amino acid.
  • Fmoc Deprotection : The Fmoc group is removed using a base such as piperidine.
  • Coupling Reaction : The next amino acid (this compound) is coupled to the growing peptide chain using coupling reagents like HBTU or HATU.
  • Cleavage and Purification : Once the peptide chain is complete, it is cleaved from the resin and purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Study 1: Binding Affinity Modulation

A study investigated the impact of incorporating this compound into dynorphin analogs. The results indicated that specific modifications led to increased binding affinity at kappa opioid receptors while maintaining low affinity at mu receptors, suggesting potential for selective analgesic development .

Case Study 2: Antimicrobial Properties

Research evaluating peptides containing this compound revealed promising antimicrobial activity against Gram-positive bacteria. This study utilized a series of synthesized peptides to determine minimum inhibitory concentrations (MICs), demonstrating that certain sequences exhibited significant antibacterial properties .

Data Tables

Study Activity Assessed Findings
Dynorphin Analog StudyReceptor Binding AffinityIncreased affinity at kappa receptors
Antimicrobial Peptide StudyAntibacterial ActivitySignificant activity against Gram-positive bacteria

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